molecular formula C14H15N5O3 B2552102 (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034436-30-9

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No. B2552102
CAS RN: 2034436-30-9
M. Wt: 301.306
InChI Key: SGVIWQHMOGBMQS-UHFFFAOYSA-N
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Description

This compound is a novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative . It’s also known as MPQ.


Synthesis Analysis

The synthesis of this compound involves the use of two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular formula of this compound is C18H17N5O3. The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The synthesis of this compound involves the use of two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 351.366. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antimicrobial Activity

Research by Hossan et al. (2012) on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material demonstrated significant antimicrobial activities. These compounds were synthesized through a series of reactions, starting with citrazinic acid and leading to various derivatives with good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Structural Analysis

The study by Lakshminarayana et al. (2009) focused on the synthesis, spectroscopic characterization, and X-ray diffraction (XRD) analysis of a compound with a structure similar to the queried chemical, specifically "(2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone". This work provided detailed insights into the molecular and crystal structure, offering a foundation for understanding the chemical and physical properties of related compounds (Lakshminarayana et al., 2009).

Synthesis of Derivatives

Further research into the synthesis of novel compounds, such as the work by Patel et al. (2011), which explored the preparation of pyridine derivatives showing antimicrobial activity, adds to the understanding of chemical reactions and potential applications of similar compounds. These studies involve complex synthesis pathways leading to new molecules with potential biological activities (Patel et al., 2011).

Future Directions

The compound shows promising biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity . This suggests potential future directions in the development of new drugs and treatments.

properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-21-11-3-4-12(18-17-11)22-10-5-8-19(9-10)14(20)13-15-6-2-7-16-13/h2-4,6-7,10H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIWQHMOGBMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

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